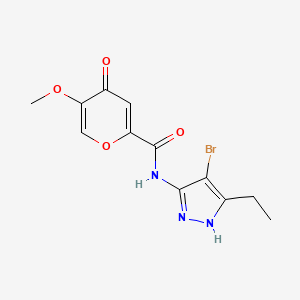![molecular formula C9H10ClN3S B6625693 N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B6625693.png)
N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in the 1990s and has since been used in scientific research to study the role of the CRF1 receptor in various physiological and pathological conditions.
Mechanism of Action
N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine is a selective antagonist of the CRF1 receptor, which means that it blocks the binding of the endogenous ligand corticotropin-releasing factor (CRF) to the receptor. The CRF1 receptor is expressed in various regions of the brain, including the amygdala, hippocampus, and prefrontal cortex, and is involved in the regulation of stress response, emotion, and cognition. By blocking the CRF1 receptor, N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine can modulate the activity of the HPA axis and affect behavior and physiological responses to stress.
Biochemical and Physiological Effects
N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has been shown to have various biochemical and physiological effects in preclinical studies. It can attenuate stress-induced activation of the HPA axis, reduce anxiety-like behavior in animal models, and block the rewarding effects of drugs of abuse. N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has also been shown to have anti-inflammatory effects and to modulate immune function in animal models.
Advantages and Limitations for Lab Experiments
N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine is a useful tool for studying the role of the CRF1 receptor in various physiological and pathological conditions. Its selectivity and potency make it a valuable pharmacological agent for investigating the effects of CRF1 receptor blockade in animal models. However, like any pharmacological agent, N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has limitations and potential confounds. It is important to consider factors such as dosing, route of administration, and potential off-target effects when designing experiments using N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine.
Future Directions
There are many potential future directions for research using N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine. One area of interest is the role of the CRF1 receptor in chronic stress-induced changes in brain function and behavior. Another area of interest is the potential therapeutic applications of CRF1 receptor antagonists in psychiatric disorders such as anxiety and depression. Additionally, there is growing interest in the role of the CRF1 receptor in the regulation of immune function and inflammation, which may have implications for the development of novel therapies for autoimmune and inflammatory diseases.
Synthesis Methods
N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorothiophene-2-carboxylic acid with methylamine, followed by the addition of 1H-pyrazole-5-carboxaldehyde and reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has been widely used in scientific research to study the role of the CRF1 receptor in various physiological and pathological conditions. The CRF1 receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body's response to stress. N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine has been used to investigate the role of the CRF1 receptor in stress-induced anxiety and depression, drug addiction, and other psychiatric disorders.
properties
IUPAC Name |
N-[(3-chlorothiophen-2-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c10-8-2-4-14-9(8)6-11-5-7-1-3-12-13-7/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOOIHWQNZVRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-2-(4-chloro-3-fluorophenyl)-N-[2-(1H-imidazol-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B6625627.png)
![N-[(3-chlorothiophen-2-yl)methyl]-1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methanamine](/img/structure/B6625640.png)
![1-[4-(2-Cyclopropylfuran-3-carbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B6625657.png)
![N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6625658.png)
![N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6625666.png)
![(4aR,7aS)-1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625672.png)
![(4aR,7aS)-1-(3-bromofuran-2-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625677.png)
![4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide](/img/structure/B6625682.png)
![6-[4-[(3-Chlorothiophen-2-yl)methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6625689.png)
![(4aR,7aS)-1-[5-chloro-6-(cyclopropylmethoxy)pyridine-3-carbonyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625702.png)
![3-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B6625706.png)
![2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide](/img/structure/B6625717.png)